![molecular formula C20H23N3O4 B12326531 N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Tyr-NH2 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method utilizes α-chymotrypsin as a catalyst. The optimal conditions for this enzymatic synthesis include a reaction time of approximately 7.4 minutes, a temperature of 28.1°C, and an enzyme activity of 98.9 U. The molar ratio of phenylalanine to tyrosine is maintained at 1:2.8, resulting in a high yield of around 85.5% .
Industrial Production Methods
While specific industrial production methods for Ac-Phe-Tyr-NH2 are not extensively documented, the principles of SPPS and enzymatic catalysis can be scaled up for larger production. The use of automated peptide synthesizers and optimization of reaction conditions are crucial for efficient industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Phe-Tyr-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in the tyrosine residue is particularly reactive and can participate in oxidation reactions, forming quinone derivatives. Additionally, the peptide bond can be cleaved under specific conditions, such as enzymatic hydrolysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds like PhI(OAc)2.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine or quinone derivatives, while reduction can yield the corresponding alcohols.
Applications De Recherche Scientifique
Ac-Phe-Tyr-NH2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in the investigation of protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound has potential therapeutic applications, particularly in the design of peptide-based drugs.
Industry: It is utilized in the development of biomaterials and as a building block for more complex peptides.
Mécanisme D'action
The mechanism of action of Ac-Phe-Tyr-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine and tyrosine residues play crucial roles in binding to these targets, facilitating various biochemical processes. For instance, the phenol group in tyrosine can form hydrogen bonds and participate in hydrophobic interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Ser-Tyr-NH2: Another dipeptide with similar structural properties but different amino acid composition.
Tyr-c[®-β3-Lys-Phe-Phe-Asp]NH2 (RP-171): A cyclic peptide with distinct biological activities.
α-Melanocyte Stimulating Hormone (α-MSH): A peptide hormone with a similar tyrosine residue but a more complex structure.
Uniqueness
Ac-Phe-Tyr-NH2 is unique due to its specific combination of phenylalanine and tyrosine residues, which confer distinct chemical and biological properties. Its relatively simple structure makes it an ideal model for studying peptide chemistry and developing new peptide-based therapeutics .
Propriétés
IUPAC Name |
2-acetamido-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNUHNDVXOFSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
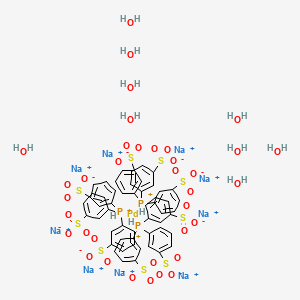
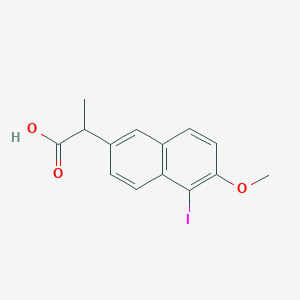
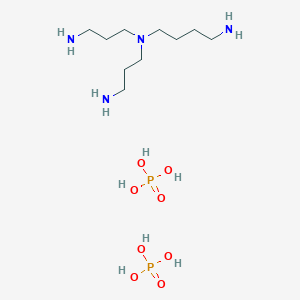
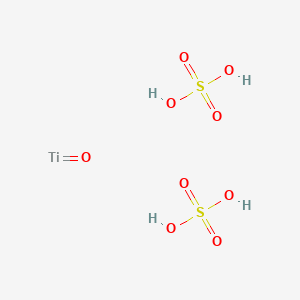
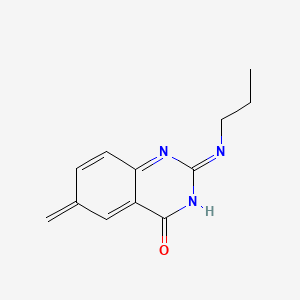

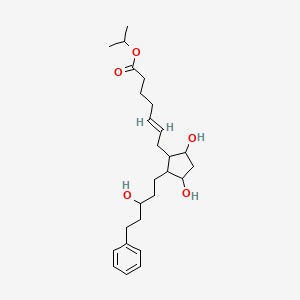
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
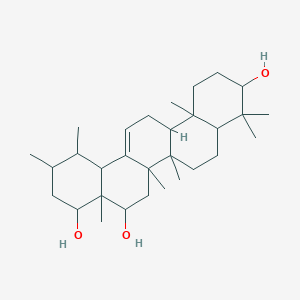
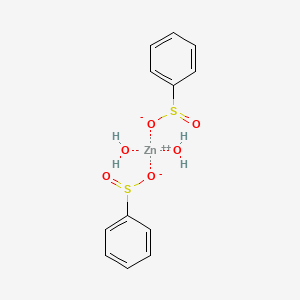
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
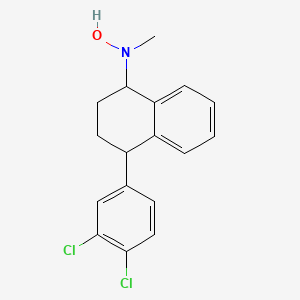
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
